
Doxazosin
Overview
Description
Doxazosin is a selective α1-adrenoceptor antagonist belonging to the quinazoline class, primarily used to treat hypertension and benign prostatic hyperplasia (BPH) . It works by relaxing vascular smooth muscle (reducing blood pressure) and improving urinary flow (alleviating BPH symptoms). This compound exists as a racemic mixture of (+) and (−) enantiomers, with the (+) enantiomer contributing more significantly to its hypotensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxazosin is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with 4-amino-6,7-dimethoxyquinazoline in the presence of a base. This reaction forms the core structure of this compound, which is then further modified to produce the final compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents, catalysts, and purification steps such as crystallization and filtration to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: The compound can be reduced under specific conditions, although this is less common in its typical applications.
Substitution: this compound can participate in substitution reactions, especially at the amino group on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can produce various derivatives of this compound .
Scientific Research Applications
Treatment of Benign Prostatic Hyperplasia (BPH)
Doxazosin is widely recognized for its effectiveness in treating BPH, a condition characterized by an enlarged prostate that can cause urinary difficulties. The drug alleviates symptoms by relaxing the muscles around the prostate and bladder neck.
Clinical Efficacy
- Study Findings : A multicenter trial demonstrated that 81% of patients achieved satisfactory blood pressure control with this compound, with a mean dosage of 3.3 mg daily . This highlights its dual benefit for patients with both hypertension and BPH.
- Dosage : The recommended starting dose for BPH is 1 mg once daily, which can be titrated up to a maximum of 8 mg based on patient response .
Management of Hypertension
This compound serves as a second-line treatment option for hypertension, particularly in patients who also suffer from BPH. It is effective in lowering blood pressure through vasodilation.
Evidence from Clinical Trials
- In a study involving hypertensive patients, this compound effectively reduced systolic and diastolic blood pressure by an average of 23.8 mm Hg and 17.3 mm Hg, respectively .
- Comparison with Other Drugs : A significant trial (ALLHAT) indicated that while this compound was effective, it was associated with a higher incidence of cardiovascular events compared to chlorthalidone, prompting caution in its use as a first-line treatment .
Treatment of Ureteral Stones
This compound has been explored as a treatment option for ureteral stones due to its ability to relax smooth muscle in the ureter, which may facilitate stone passage.
Guidelines and Recommendations
- Although tamsulosin is more commonly studied for this indication, this compound has shown efficacy in aiding the expulsion of stones less than 10 mm in size .
Management of PTSD-Associated Nightmares
Emerging research indicates that this compound may be beneficial in treating nightmares associated with post-traumatic stress disorder (PTSD).
Case Studies
- A case report detailed a Vietnam War veteran who experienced significant improvement in sleep quality after switching from prazosin to this compound for PTSD-related nightmares . The patient reported fewer nightmares and improved overall sleep within one week of starting this compound.
- Another case highlighted the successful use of immediate-release this compound in reducing trauma-related symptoms without significant adverse effects, suggesting its potential as an alternative treatment for PTSD-related arousal symptoms .
Summary Table: Applications of this compound
Mechanism of Action
Doxazosin works by selectively inhibiting alpha-1 adrenergic receptors, which are found in the smooth muscles of blood vessels and the prostate. By blocking these receptors, this compound causes the muscles to relax, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure. In the prostate, this relaxation helps alleviate urinary symptoms associated with benign prostatic hyperplasia .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Quinazoline Derivatives
Doxazosin shares structural similarities with other α1-blockers like prazosin, terazosin, and alfuzosin. Key modifications to the quinazoline core influence potency and selectivity:
- DZ-50 : A derivative replacing the methoxy side chains of this compound with tert-butylphenyl or phenanthren-9-yl-phenyl groups. DZ-50 exhibits 5-fold lower IC50 than this compound in prostate cancer cells, with superior anti-angiogenic and anti-metastatic effects .
- Cyclothis compound: A cyclized analog showing higher antiproliferative activity in prostate cancer cells and reduced toxicity in non-tumor cells compared to this compound .
Compound | Key Structural Modification | Antitumor Efficacy (vs. This compound) | Reference |
---|---|---|---|
DZ-50 | Aryl sulfonamide substitution | 5× higher | |
Cyclothis compound | Cyclized quinazoline backbone | 3× higher |
Clinical Efficacy in Hypertension and BPH
α1-Blockers in BPH
Hypertension: this compound vs. Atenolol
A 52-week double-blind study in 228 hypertensive patients showed:
- This compound reduced coronary heart disease (CHD) risk by 22% (p < 0.001) via lipid profile improvement (↓ LDL, ↑ HDL).
Adverse Effect Profiles
Pharmacokinetic Profiles: GITS vs. Standard Formulation
Enantiomer Comparisons
- (+)this compound : Accounts for 80% of hypotensive activity in (±)this compound. Maximal SBP reduction: −23 mmHg (vs. −15 mmHg for (−)this compound) .
- (–)this compound : Faster clearance (blood concentration ratio (−):(+) = 0.12) but similar effects on micturition pressure .
Antitumor Mechanisms and Comparisons
- EphA2 Agonism : this compound mimics ephrin-A1, inducing EphA2 phosphorylation (IC50 = 10 µM) and inhibiting prostate cancer metastasis .
- PI3K/Akt Inhibition : Comparable to LY294002 (PI3K inhibitor), this compound reduces Akt levels in glioblastoma cells, inducing caspase-3 activation and G0/G1 cell cycle arrest .
Biological Activity
Doxazosin is an alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Its biological activity encompasses various mechanisms that influence vascular smooth muscle relaxation, urinary flow improvement, and potential effects on other conditions such as post-traumatic stress disorder (PTSD). This article details the biological activity of this compound, supported by case studies and research findings.
This compound selectively inhibits postsynaptic alpha-1 adrenergic receptors, leading to smooth muscle relaxation in blood vessels and the prostate. This action results in:
- Decreased Blood Pressure : By blocking alpha-1 receptors on vascular smooth muscle, this compound reduces systemic peripheral vascular resistance, thus lowering blood pressure without significantly affecting heart rate .
- Improved Urinary Flow : In patients with BPH, this compound alleviates urinary symptoms by relaxing smooth muscles in the prostate and bladder neck, enhancing urinary frequency and stream .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 60%-70% when administered orally. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Peak Concentration | 2-3 hours post-administration |
Volume of Distribution | 1.0-1.9 L/kg |
Protein Binding | ~98% |
Terminal Elimination Half-life | 10-12 hours (up to 22 hours) |
Metabolism | Hepatic (CYP2C19, CYP2D6, CYP3A4) |
Excretion | ~5% unchanged in urine |
These characteristics indicate that this compound is extensively metabolized in the liver, with minimal unchanged drug excreted .
Hypertension and BPH
A significant study compared this compound with chlorthalidone in hypertensive patients. The results indicated that while this compound effectively lowered blood pressure, it was associated with a higher incidence of cardiovascular events compared to chlorthalidone. Specifically, there was a 25% increased risk of major cardiovascular events in the this compound group .
In another clinical trial involving patients with BPH, this compound significantly reduced International Prostate Symptom Scores from an average of 15 to 7.9 points over a 14-week period, demonstrating its efficacy in improving urinary symptoms .
Case Studies on PTSD
This compound has been explored for its effects on PTSD-related nightmares. A diary-based case study indicated that higher doses (8 mg) significantly reduced nightmare occurrences compared to lower doses (4 mg) or no medication at all. The analysis showed a marked improvement in sleep quality among participants taking this compound .
Research Insights
Recent studies have highlighted additional biological activities of this compound:
- Apoptosis Induction : Research indicates that this compound may induce apoptosis in certain cell lines, suggesting potential implications for cardiac health and heart failure risk due to its effects on hERG potassium channels .
- Oxidative Stress and Cytotoxicity : A study demonstrated that this compound could decrease cell viability in HepG2 cells in a dose-dependent manner, indicating possible cytotoxic effects that warrant further investigation into its long-term safety profile .
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of doxazosin in treating benign prostatic hyperplasia (BPH), and how do these inform clinical trial design?
this compound acts as a selective α1-adrenergic receptor antagonist, reducing smooth muscle tone in the prostate and bladder neck. Methodologically, randomized controlled trials (RCTs) evaluating its efficacy in BPH should include dual endpoints: symptom relief (e.g., American Urological Association symptom score) and objective measures (e.g., urinary flow rate). Trials must control for comorbidities like hypertension, as this compound’s vasodilatory effects may confound outcomes .
Q. How do researchers validate bioequivalence between this compound monotherapy and combination formulations?
Bioequivalence studies require pharmacokinetic (PK) analyses of AUC, Cmax, and Tmax under fasting conditions. For example, a crossover design comparing single-tablet combinations (e.g., this compound + finasteride) against separate monotherapies can confirm equivalence if 90% confidence intervals for AUC and Cmax ratios fall within 80–125% .
Q. What standardized methodologies are used to assess this compound’s impact on cardiovascular outcomes in hypertensive patients?
Large-scale RCTs like the ALLHAT trial employ composite endpoints (e.g., heart failure, stroke) with stratification by baseline cardiovascular risk factors. Adjustments for covariates (age, diabetes) and intention-to-treat analysis are critical to isolate this compound-specific effects from confounding variables .
Advanced Research Questions
Q. How can contradictory findings on this compound’s cardiovascular safety profile be reconciled methodologically?
The ALLHAT trial reported a 2.04-fold increased risk of congestive heart failure (CHF) with this compound vs. chlorthalidone , whereas smaller studies observed neutral effects. Meta-analyses should apply random-effects models to account for heterogeneity in study populations (e.g., baseline CHF prevalence) and trial designs (e.g., follow-up duration). Sensitivity analyses excluding high-risk cohorts can clarify context-dependent risks.
Q. What computational and experimental approaches optimize extended-release (ER) this compound formulations?
Mixture experimental design coupled with dissolution simulations (e.g., DDDPlus™) allows predictive modeling of drug release profiles. Researchers vary excipient ratios (e.g., HPMC K100M, lactose) and validate predictions via in vitro dissolution testing (Apparatus II, pH 1.2–6.8 media). A correlation coefficient (R² > 0.95) between simulated and observed profiles confirms model reliability .
Q. How do researchers design trials to evaluate this compound’s off-label applications, such as cognitive enhancement in substance withdrawal?
Pilot studies in tobacco-deprived cohorts use double-blind, placebo-controlled designs with cognitive endpoints (e.g., inhibitory control via Go/No-Go tasks). Covariates like withdrawal severity and baseline cognition must be measured to isolate drug effects. Power calculations should account for high attrition rates common in addiction studies .
Q. What kinetic models best describe this compound’s adsorption in environmental systems, and how are these validated experimentally?
Pseudo-second-order kinetics (linearized via ) are typically applied to adsorption data. Researchers validate models using natural water samples spiked with this compound, measuring residual concentrations via HPLC-MS. Akaike Information Criterion (AIC) comparisons between pseudo-first-order and pseudo-second-order fits determine model adequacy .
Q. How can cross-disciplinary data (e.g., neurocognitive and urological outcomes) be integrated into a unified analysis framework for this compound?
Structural equation modeling (SEM) or machine learning approaches (e.g., partial least squares regression) can link latent variables (e.g., α1-receptor blockade efficiency) to diverse endpoints. Sensitivity analyses must address collinearity between domains, such as blood pressure changes influencing both cardiovascular and cognitive outcomes .
Q. Methodological Considerations
- Data Contradiction Analysis : Use funnel plots and Egger’s regression to detect publication bias in meta-analyses. For RCTs, per-protocol vs. intention-to-treat discrepancies should be quantified .
- Experimental Design : For PK/PD studies, non-compartmental analysis (NCA) is preferred for simplicity, while compartmental models provide mechanistic insights into tissue distribution .
- Statistical Power : Trials evaluating rare outcomes (e.g., acute urinary retention) require larger sample sizes and longer follow-up periods to achieve adequate power .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77883-43-3 (mesylate) | |
Record name | Doxazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022964 | |
Record name | Doxazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.8%, 7.90e-01 g/L | |
Record name | Doxazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00590 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74191-85-8 | |
Record name | Doxazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74191-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Doxazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00590 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.642 | |
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Record name | DOXAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1291F1W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275-277, 289 - 290 °C | |
Record name | Doxazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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